molecular formula C11H18N4O B11788826 N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B11788826
M. Wt: 222.29 g/mol
InChI Key: NXYXOZMVEGDGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a heterocyclic compound featuring a fused bicyclic core of imidazole and pyrazine rings. The molecule is characterized by a tetrahydroimidazo[1,2-a]pyrazine scaffold substituted at position 8 with a diethylcarboxamide group. This scaffold is synthesized via esterification of amino acids, followed by cyclization and functionalization (Scheme 2 in ). The compound’s structural flexibility allows for combinatorial modifications, making it a candidate for medicinal chemistry applications, particularly as a Gαq protein inhibitor.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N,N-diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

InChI

InChI=1S/C11H18N4O/c1-3-14(4-2)11(16)9-10-13-6-8-15(10)7-5-12-9/h6,8-9,12H,3-5,7H2,1-2H3

InChI Key

NXYXOZMVEGDGGL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1C2=NC=CN2CCN1

Origin of Product

United States

Preparation Methods

Carboxamide Formation via Nitrile Hydrolysis

The 8-carboxamide moiety is introduced through partial hydrolysis of a pyrazine carbonitrile precursor. As demonstrated in the synthesis of 3-chloropyrazine-2-carboxamide, controlled hydrolysis of 3-chloropyrazine-2-carbonitrile under acidic or basic conditions yields the carboxamide. For the target compound, an analogous strategy applies:

  • Start with 8-cyano-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine .

  • Hydrolyze the nitrile group using H₂SO₄ (50%) at 60°C for 4 hours.

  • Neutralize with NaHCO₃ and isolate via recrystallization (yield: 75–85%).

N,N-Diethylation via Alkylation

Diethylation of the primary amide is achieved using diethyl sulfate or ethyl iodide in the presence of a strong base:

  • Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide in dry DMF.

  • Add NaH (2.2 eq) at 0°C, followed by diethyl sulfate (1.5 eq).

  • Stir at room temperature for 12 hours, then quench with ice water.

  • Extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane:acetone = 3:1).

Yield : 60–70%.

Alternative Routes: Multicomponent Reactions (MCRs)

The Groningen thesis highlights Ugi reactions for constructing polycyclic systems. Adapting this for the target compound:

  • Combine diethylamine , pyrazine-2-carbaldehyde , tert-butyl isocyanide , and acrylic acid in methanol/water (4:1).

  • Stir at 60°C for 24 hours to form a Ugi adduct.

  • Cyclize the adduct in formic acid at 100°C for 4 hours to yield the bicyclic core.

Advantages :

  • Single-pot synthesis reduces intermediate isolation.

  • Functional group tolerance allows direct incorporation of the diethylamide.

Optimization and Scale-Up Strategies

Microwave-Assisted Synthesis

Replacing conventional heating with microwave irradiation (100°C, 300 W) reduces reaction times from 12 hours to 30 minutes, as shown for pyrazinamide derivatives. This method improves yields by 15–20%.

Palladium-Catalyzed Coupling

For functionalized precursors, Suzuki-Miyaura coupling introduces aryl groups at the 2-position of the pyrazine ring:

  • Mix 8-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide with phenylboronic acid (1.2 eq).

  • Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in 1,4-dioxane at 80°C.

  • Isolate via filtration and silica gel chromatography.

Yield : 80–85%.

Analytical Characterization and Quality Control

Key Data for N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide :

Property Value
Molecular Formula C₁₁H₁₈N₄O
Molecular Weight 238.29 g/mol
¹H NMR (CDCl₃) δ 1.22 (t, 6H), 3.42 (q, 4H), 4.15 (m, 2H), 7.25 (s, 1H)
HPLC Purity >99% (C18 column, MeCN:H₂O = 70:30)

Purification Methods :

  • Preparative HPLC : Hexane/acetone gradient (0–50%).

  • Column Chromatography : Silica gel with EtOAc/hexane.

Challenges and Mitigation

  • Regioselectivity : Competing reactions at N1 vs. N3 of the imidazo ring are minimized using bulky bases (e.g., DBU).

  • Diethylation Over-alkylation : Controlled stoichiometry (1.5 eq alkylating agent) prevents quaternary salt formation.

  • Cyclization Byproducts : Additive screening (e.g., CuI) suppresses dimerization during coupling .

Chemical Reactions Analysis

Substitution Reactions

The electron-rich imidazo[1,2-a]pyrazine ring facilitates electrophilic aromatic substitution (EAS). Key reactive sites include:

  • C-3 position : Susceptible to halogenation, nitration, or sulfonation due to resonance stabilization of intermediates.

  • C-5/C-8 positions : Less reactive but can participate in regioselective substitutions under strong electrophiles.

Example :
Bromination at C-3 in structurally related compounds (e.g., 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) proceeds via NBS (N-bromosuccinimide) in DMF, yielding brominated derivatives with antimicrobial activity.

Condensation and Cyclization

The carboxamide group and secondary amine in the tetrahydroimidazo-pyrazine backbone enable condensation reactions:

  • Amide bond formation : Reacts with primary amines (e.g., benzylamine) under coupling agents like EDC/HOBt to form substituted amides.

  • Ring expansion : Heating with aldehydes (e.g., formaldehyde) induces cyclization, generating fused bicyclic structures .

Conditions :

  • Temperature: 60–100°C

  • Solvents: DCM, DMF, or THF

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance reaction rates .

Hydrolysis and Degradation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid and diethylamine.

  • Basic hydrolysis : Forms the corresponding carboxylate salt.

Stability :

  • pH-dependent degradation observed in aqueous solutions (rapid above pH 9).

Carboxamide Modifications

  • Reduction : LiAlH₄ reduces the carboxamide to a primary amine (N,N-diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-methylamine).

  • Oxidation : MnO₂ oxidizes the tetrahydroimidazo ring to an aromatic imidazo[1,2-a]pyrazine system .

Reactivity Comparison with Structural Analogs

CompoundReaction TypeConditionsProduct/OutcomeSource
N,N-Diethyl derivativeBrominationNBS, DMF, 70°C3-Bromo derivative
3-Methyl analogNitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative
N-Cyclohexyl analogAmide couplingEDC/HOBt, DCMPeptide-conjugated derivative

Catalytic and Solvent Effects

  • Palladium catalysis : Enables Suzuki-Miyaura cross-coupling at C-3 with aryl boronic acids .

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.

Mechanistic Insights

  • Electrophilic substitution : Directed by the lone pair on the pyrazine nitrogen, favoring C-3 over C-2 .

  • Steric effects : Diethyl groups at the carboxamide hinder reactions at C-8 but enhance lipophilicity for membrane penetration.

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has shown promise in medicinal chemistry for its potential biological activities. Research indicates that it may possess:

  • Antimicrobial Properties : Studies have reported that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation. It may induce apoptosis (programmed cell death) in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Neuropharmacology

The compound's structure indicates potential neuroprotective effects. Research has suggested that it may:

  • Protect Neurons : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.
  • Modulate Neurotransmitter Systems : There is emerging evidence that this compound might interact with neurotransmitter receptors or modulate their activity, which could have implications for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:

SubstituentEffect on Activity
Diethyl GroupEnhances lipophilicity and cellular uptake
Tetrahydroimidazo RingEssential for biological activity
Carboxamide FunctionalityContributes to binding affinity with target proteins

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against a range of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Studies

In vitro experiments using human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as an anticancer agent.

Case Study 3: Neuroprotective Effects

Research published in the Journal of Neuropharmacology indicated that the compound significantly reduced neuronal death in models of oxidative stress-induced injury. The protective effect was attributed to its ability to scavenge free radicals and modulate apoptotic pathways.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The tetrahydroimidazo[1,2-a]pyrazine core is a common feature among analogs, but variations in substituents significantly influence physicochemical and biological properties.

Table 1: Key Structural Differences and Substituent Effects
Compound Name Core Structure Substituents at Position 8 Key Properties/Applications References
N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide Tetrahydroimidazo[1,2-a]pyrazine N,N-Diethylcarboxamide Gαq protein inhibition [1]
8-Morpholinoimidazo[1,2-a]pyrazine derivatives Tetrahydroimidazo[1,2-a]pyrazine Morpholino group Anticancer activity (e.g., 12f, 13a) [2]
6-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine Imidazo[1,2-a]pyrazine Bromo and pyridylethylamine substituents SAMHD1 dNTPase inhibition [3]
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides Tetrahydroimidazo[1,2-a]pyrimidine Carbohydrazide and hydrazone groups Antibacterial activity (e.g., 8d, 8k) [6,13]
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde Tetrahydroimidazo[1,2-a]pyrazine Methyl and aldehyde groups Intermediate for further functionalization [11]
  • Carboxamide vs. Morpholino Groups: The diethylcarboxamide in the target compound enhances lipophilicity compared to the morpholino group in derivatives, which improves solubility due to morpholine’s polarity.
  • Bromo vs.

Biological Activity

N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide (CAS No. 1249732-62-4) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to consolidate current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₁₁H₁₈N₄O
  • Molecular Weight : 218.29 g/mol
  • Structural Characteristics : The compound features a tetrahydroimidazo[1,2-a]pyrazine scaffold, which is significant for its biological interactions.

This compound has been identified as a selective inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 is implicated in various pathophysiological processes including renal injury and chronic kidney disease (CKD). In a study involving HEK-293 cells stably expressing TRPC5, the compound demonstrated significant inhibitory activity on calcium mobilization, suggesting its role in modulating calcium signaling pathways critical for cellular function and survival .

Antihypertensive Effects

In vivo studies using rat models of hypertension-induced renal injury revealed that oral administration of this compound effectively reduced mean blood pressure and proteinuria while protecting podocyte integrity. This indicates its potential utility in treating conditions like focal segmental glomerulosclerosis (FSGS) .

Modulation of P2X7 Receptors

Research has also indicated that derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold can act as modulators of P2X7 receptors. This receptor is involved in inflammatory responses and pain pathways. The modulation of P2X7 receptors by related compounds suggests a broader scope of biological activity including anti-inflammatory effects .

Case Study 1: Chronic Kidney Disease

A study focused on the nephroprotective effects of TRPC5 inhibitors demonstrated that compound 12 (a derivative closely related to this compound) significantly improved renal function parameters in hypertensive rats. The compound was administered at a dosage of 10 mg/kg twice daily and showed marked reductions in renal injury markers .

Case Study 2: Pain Management

In another investigation involving inflammatory pain models, compounds derived from the tetrahydroimidazo[1,2-a]pyrazine structure exhibited analgesic properties by inhibiting P2X7 receptor-mediated signaling pathways. This suggests potential applications in pain management therapies .

Summary of Biological Activities

Activity Effect Reference
TRPC5 InhibitionReduces calcium mobilization
AntihypertensiveLowers blood pressure; protects kidneys
P2X7 ModulationAnti-inflammatory effects

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide intermediates?

Answer: Synthesis involves multi-step sequences, including borane-THF complex-mediated reduction of ketone precursors (e.g., converting 7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one to tetrahydroimidazo derivatives) , followed by carboxamide formation using coupling agents like HATU with DIPEA in DMF . Purification often employs column chromatography with dichloromethane/ammonia/methanol systems to minimize decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structure of N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives?

Answer: Structural confirmation combines 1H/13C NMR (e.g., imidazo-HC=C– signals at 6.32 ppm) , IR spectroscopy (C=O stretch ~1650 cm⁻¹) , and HRMS for exact mass validation. X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. What purification techniques are recommended for tetrahydroimidazo[1,2-a]pyrazine compounds prone to silica-induced degradation?

Answer: Alternatives include solvent trituration (methanol/ethyl acetate) or reversed-phase HPLC. If silica is necessary, use deactivated silica with triethylamine treatment and fast elution .

Q. What are the observed biological activities of this compound derivatives?

Answer: Derivatives exhibit antibacterial and antifungal activities. Antibacterial efficacy is tested via broth microdilution (MIC determination) , while antifungal activity against Sporothrix spp. is assessed with checkerboard assays .

Advanced Questions

Q. How does the introduction of substituents at specific positions on the tetrahydroimidazo[1,2-a]pyrazine core influence its biological activity?

Answer: C-3 substituents (e.g., trifluoromethyl) enhance antifungal potency by improving target binding , while N-alkylation (e.g., diethyl groups) modulates lipophilicity . Truncating the bicyclic core reduces activity, emphasizing its pharmacophoric importance .

Q. What strategies enable enantioselective synthesis of tetrahydroimidazo[1,2-a]pyrazine derivatives?

Answer: Ru/N-heterocyclic carbene (NHC) catalysts achieve enantiomeric ratios up to 98:2 via asymmetric hydrogenation, bypassing protecting groups and tolerating diverse substituents .

Q. How can researchers address instability issues of tetrahydroimidazo[1,2-a]pyrazine intermediates during synthesis?

Answer: Avoid silica gel chromatography for unstable intermediates , use inert atmospheres during borane reductions, and derivatize into stable Boc-protected forms for storage .

Q. How do researchers analyze contradictions in biological activity data across derivatives?

Answer: Replicate testing, structural verification (e.g., chiral HPLC for stereochemistry) , and mechanistic studies resolve discrepancies. Purity checks (≥95% via HPLC) mitigate batch variations .

Q. How can synergistic interactions between derivatives and antifungal agents be evaluated?

Answer: Checkerboard assays quantify synergy via FIC indices (e.g., FIC ≤0.5 with itraconazole against resistant Sporothrix) . Isobologram analysis validates dose-response interactions.

Q. What approaches identify the pharmacophore of tetrahydroimidazo[1,2-a]pyrazine-based inhibitors?

Answer: Pharmacophore mapping combines X-ray crystallography , molecular docking, and SAR studies. Truncating the bicyclic core to monocyclic fragments highlights the essential moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.